molecular formula C15H10N4O2 B8041526 7-Amino-3-(benzotriazol-2-yl)chromen-2-one

7-Amino-3-(benzotriazol-2-yl)chromen-2-one

Cat. No.: B8041526
M. Wt: 278.26 g/mol
InChI Key: OWPCILYQDURKOX-UHFFFAOYSA-N
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Description

7-Amino-3-(benzotriazol-2-yl)chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of an amino group at the 7th position and a benzotriazolyl group at the 3rd position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(benzotriazol-2-yl)chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Benzotriazolyl Group: The benzotriazolyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chromen-2-one derivative with benzotriazole in the presence of a suitable base.

    Amination: The final step involves the introduction of the amino group at the 7th position of the chromen-2-one core. This can be achieved through a nucleophilic aromatic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(benzotriazol-2-yl)chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The benzotriazolyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted chromen-2-one derivatives.

Scientific Research Applications

7-Amino-3-(benzotriazol-2-yl)chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and fluorescent probes.

Mechanism of Action

The mechanism of action of 7-Amino-3-(benzotriazol-2-yl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding, π-π stacking interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one: Similar in structure but with a hydroxyl group instead of an amino group.

    7-Amino-4-methylcoumarin: Similar in structure but lacks the benzotriazolyl group.

    7-Hydroxy-3-(benzotriazol-2-yl)chromen-2-one: Similar in structure but with a hydroxyl group instead of an amino group.

Uniqueness

7-Amino-3-(benzotriazol-2-yl)chromen-2-one is unique due to the presence of both the amino group and the benzotriazolyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

7-amino-3-(benzotriazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2/c16-10-6-5-9-7-13(15(20)21-14(9)8-10)19-17-11-3-1-2-4-12(11)18-19/h1-8H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPCILYQDURKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)C3=CC4=C(C=C(C=C4)N)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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